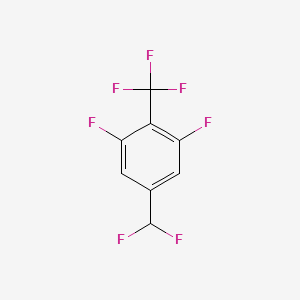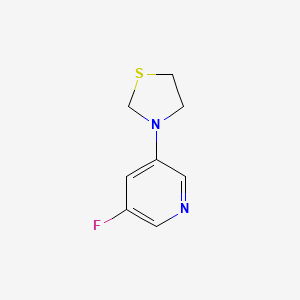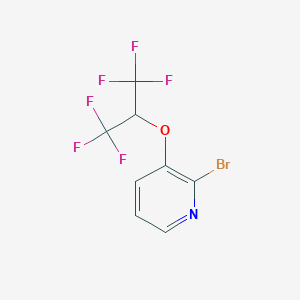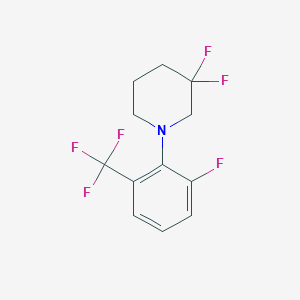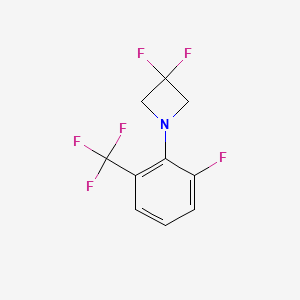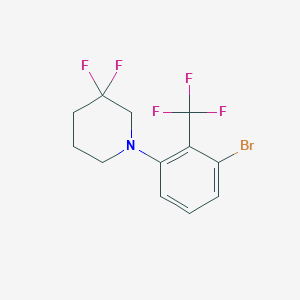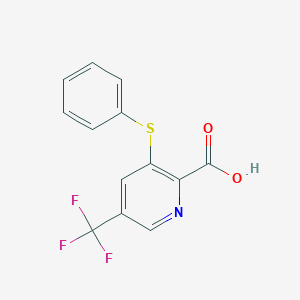
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
描述
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a pyridine derivative, followed by nucleophilic substitution to introduce the phenylsulfanyl group. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions such as the presence of a base and a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often used to facilitate the reactions, and the process conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In synthetic organic chemistry, 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its stability and reactivity make it suitable for incorporation into high-performance materials.
作用机制
The mechanism by which 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The phenylsulfanyl group can engage in π-π interactions or hydrogen bonding, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways: Potential molecular targets include enzymes involved in metabolic pathways or receptors in signaling pathways. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
3-Phenylsulfanyl-pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, which may reduce its hydrophobicity and binding affinity in certain applications.
5-Trifluoromethyl-pyridine-2-carboxylic acid: Lacks the phenylsulfanyl group, which may affect its reactivity and interaction with biological targets.
Uniqueness: The combination of the phenylsulfanyl and trifluoromethyl groups in 3-phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid provides a unique set of chemical properties, such as enhanced stability, reactivity, and binding affinity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXTUYZHPNCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
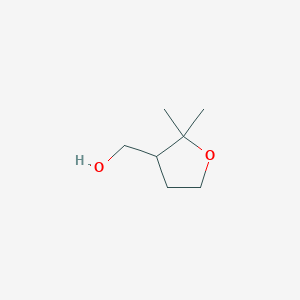
![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)

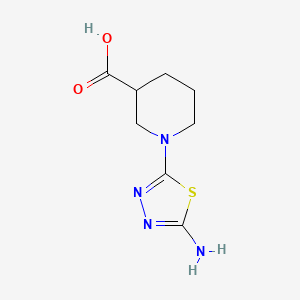
![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)
